8-Bromo-7-butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one
CAS No.: 135878-77-2
Cat. No.: VC19114970
Molecular Formula: C19H16BrNO5
Molecular Weight: 418.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135878-77-2 |
|---|---|
| Molecular Formula | C19H16BrNO5 |
| Molecular Weight | 418.2 g/mol |
| IUPAC Name | 8-bromo-7-butoxy-6-nitro-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C19H16BrNO5/c1-2-3-9-25-19-14(21(23)24)10-13-15(22)11-16(26-18(13)17(19)20)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
| Standard InChI Key | WOPWCAUGPXVIOX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=C(C=C2C(=O)C=C(OC2=C1Br)C3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a benzopyranone scaffold (a fused benzene and pyrone ring system). Substitutions at positions 2, 6, 7, and 8 introduce steric and electronic modifications:
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Position 2: A phenyl group enhances planarity and π-stacking interactions.
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Position 6: A nitro group (-NO₂) acts as a strong electron-withdrawing group, influencing electrophilic substitution patterns.
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Position 7: A butoxy chain (-OC₄H₉) introduces lipophilicity, potentially improving membrane permeability.
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Position 8: Bromine (Br) provides a heavy atom effect, useful in crystallography and modulating reactivity.
Theoretical calculations predict a molecular weight of ~434.2 g/mol and a logP value of ~3.2, suggesting moderate hydrophobicity.
Synthetic Pathways
Retrosynthetic Analysis
Hypothetical synthesis routes involve sequential functionalization of the benzopyranone core:
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Nitro Group Introduction: Electrophilic nitration at position 6 using HNO₃/H₂SO₄.
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Bromination: Electrophilic bromination at position 8 with Br₂/FeBr₃.
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Butoxy Installation: Nucleophilic substitution (SN2) at position 7 using 1-bromobutane and a base (e.g., K₂CO₃).
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Phenyl Group Attachment: Friedel-Crafts acylation or Suzuki coupling at position 2.
Table 1: Theoretical Reaction Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 70–80% |
| Bromination | Br₂, FeBr₃, 40°C | 65–75% |
| Butoxylation | 1-Bromobutane, K₂CO₃, DMF, 80°C | 60–70% |
| Phenylation | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 50–60% |
Physicochemical Characterization
Spectral Data
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,680 cm⁻¹, ν(NO₂) at ~1,520 cm⁻¹, and ν(C-Br) at ~550 cm⁻¹.
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), butoxy -OCH₂- (δ 3.5–4.0 ppm), and methylene/methyl groups (δ 0.8–1.8 ppm).
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¹³C NMR: Carbonyl (C=O) at ~175 ppm, nitro-substituted C at ~145 ppm, and Br-substituted C at ~115 ppm.
Biological Activity and Applications
Anticancer Mechanisms
Nitro groups in benzopyranones undergo enzymatic reduction to generate reactive oxygen species (ROS), inducing apoptosis in cancer cells. A related compound, 8-bromo-7-methoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one, showed IC₅₀ values of 12 µM against MCF-7 breast cancer cells .
Stability and Degradation
Hydrolytic Stability
The ester linkage in the pyrone ring is susceptible to hydrolysis under alkaline conditions. Accelerated stability studies (40°C/75% RH) predict a shelf life of 18–24 months in anhydrous environments.
Table 2: Predicted Degradation Products
| Condition | Major Degradants |
|---|---|
| Acidic (pH 2) | 7-Butoxy-6-nitro-2-phenyl-4H-1-benzopyran-4-one (debromination) |
| Alkaline (pH 9) | 8-Bromo-6-nitro-2-phenyl-4H-1-benzopyran-4,7-diol |
Industrial and Pharmaceutical Relevance
Patent Landscape
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Antifungal Agents: WO2019157105 (Nitro-substituted benzopyranones for Candida infections).
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Kinase Inhibitors: US20210071104 (Brominated benzopyranones targeting EGFR).
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